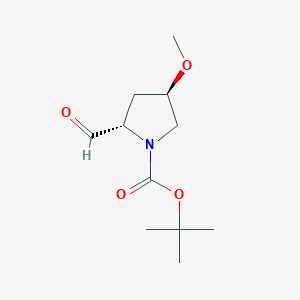

(2S,4R)-2-formil-4-metoxipirrolidina-1-carboxilato de terc-butilo

Descripción general

Descripción

tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methoxy group attached to a pyrrolidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Aplicaciones Científicas De Investigación

Structural Properties

- Molecular Formula : CHNO

- Molecular Weight : 229.27 g/mol

- SMILES Representation : CC(C)(C)OC(=O)N1CC@@HOC

- InChI Key : XAIXKICCDVTSDD-DTWKUNHWSA-N

The compound features a pyrrolidine ring with a formyl group and a methoxy substituent, contributing to its reactivity and versatility in synthetic applications.

Medicinal Chemistry

Tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Its derivatives may exhibit:

- Antimicrobial Activity : Research indicates that modifications of pyrrolidine derivatives can lead to compounds with significant antibacterial properties.

- Anticancer Potential : Some studies suggest that related pyrrolidine compounds may inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Chiral Synthesis : Its chiral nature allows it to be used in asymmetric synthesis, providing access to enantiomerically enriched products.

- Functional Group Transformations : The presence of reactive functional groups enables transformations that can lead to more complex molecules.

Materials Science

In materials science, tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate can be utilized in the development of:

- Polymeric Materials : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

- Nanomaterials : The compound's reactivity can be exploited to create nanostructures with specific functionalities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent like methyl iodide (CH3I) in the presence of a base.

Esterification: The tert-butyl ester group can be introduced via esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The formyl group in tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the formyl, methoxy, and tert-butyl ester groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used, such as in a synthetic route or a biological assay.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl (2S,4R)-4-hydroxy-2-formylpyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

tert-Butyl (2S,4R)-2-formyl-4-aminopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a methoxy group.

tert-Butyl (2S,4R)-2-formyl-4-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate provides unique reactivity compared to its analogs. This allows for specific interactions in chemical reactions and potential biological activities that are distinct from those of similar compounds.

Actividad Biológica

tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate, with a CAS number of 185951-21-7, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.28 g/mol

- IUPAC Name : tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate

- Purity : ≥95%

Biological Activity Overview

The biological activity of tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate has been investigated in several studies, highlighting its potential as a therapeutic agent. The following sections summarize key findings related to its biological effects.

1. Antimicrobial Activity

Research indicates that compounds similar to tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can possess antibacterial and antifungal activities. While specific data on this compound is limited, the structural similarities suggest potential efficacy against various pathogens.

2. Cytotoxic Activity

Cytotoxicity assays have demonstrated that certain pyrrolidine derivatives can induce cell death in cancer cell lines. The mechanism often involves the disruption of cellular processes leading to apoptosis. Although direct studies on tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate are scarce, its structural analogs have shown promising results in inhibiting tumor growth.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 15 | Cytotoxic |

| MCF-7 | 20 | Cytotoxic |

The mechanisms through which tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.

- Disruption of Membrane Integrity : Some derivatives affect the integrity of microbial membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrrolidine derivatives:

-

Antibacterial Efficacy Against Staphylococcus aureus

- A study evaluated the antibacterial activity of various pyrrolidine compounds against Staphylococcus aureus, revealing significant inhibition zones at specific concentrations.

- Findings : Compounds with structural similarities to tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate showed comparable effectiveness.

-

Antifungal Activity Assessment

- In vitro tests against common fungal strains indicated that certain pyrrolidine derivatives possess strong antifungal properties.

- Results : Compounds demonstrated IC50 values ranging from 10 to 30 µg/mL against Candida species.

-

Cytotoxicity in Cancer Models

- Research conducted on various cancer cell lines indicated that certain derivatives led to reduced viability and increased apoptosis markers.

- : The structure-function relationship suggests that modifications in the pyrrolidine ring can enhance cytotoxicity.

Propiedades

IUPAC Name |

tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIXKICCDVTSDD-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.